Glycol chitosan

Description

Contextualization within Chitosan (B1678972) Derivatives Research

Chitosan, a linear polysaccharide derived from the deacetylation of chitin (B13524), is the second most abundant natural polymer. mdpi.comroutledge.com Its structure, composed of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine units, offers reactive functional groups—primarily amine and hydroxyl groups—that are amenable to chemical modification. mdpi.comgoogle.commdpi.com However, the practical application of chitosan is often hampered by its insolubility in water and physiological pH, as it requires acidic conditions to protonate its primary amine groups for solubilization. nih.govmdpi.com

To overcome this limitation, extensive research has focused on the chemical modification of chitosan to create derivatives with improved properties. mdpi.commdpi.com These modifications aim to enhance solubility, biocompatibility, and bioactivity for a broader range of applications. routledge.commdpi.com Common strategies include quaternization, grafting with various molecules like succinic acid, and the introduction of polyethylene (B3416737) glycol (PEG) or ethylene (B1197577) glycol moieties. mdpi.com

Glycol chitosan stands out as a key derivative in this research landscape. nih.govmdpi.com The introduction of hydrophilic ethylene glycol branches onto the chitosan backbone significantly improves its water solubility at neutral pH, while preserving the desirable biological properties of chitosan, such as low toxicity and mucoadhesiveness. nih.govnih.govgoogle.com This modification makes this compound a more suitable candidate for numerous in vivo applications where physiological pH is a critical factor. researchgate.net The growing interest in chitosan derivatives is reflected in the increasing number of publications, with a significant portion focusing on applications in drug delivery, tissue engineering, and wound healing. mdpi.com

Historical Development and Significance in Polymer Science

The history of this compound is intrinsically linked to the broader story of chitin and its primary derivative, chitosan. Chitin was first identified in the late 18th and early 19th centuries. wikipedia.org In 1859, Charles Rouget discovered that treating chitin with a potassium hydroxide (B78521) solution resulted in a modified, acid-soluble substance, which was later named "chitosan" by Felix Hoppe-Seyler in 1894. wikipedia.orgnanobioletters.comsci-hub.se

For much of the 20th century, research into chitosan and its derivatives progressed steadily, with a significant surge in interest from the 1970s onwards as its potential applications became more apparent. sci-hub.senih.gov The development of chitosan derivatives was largely driven by the need to overcome its inherent insolubility. The first scientific article on chitosan in the ScienceDirect database appeared in 1964. nih.gov

The specific synthesis of this compound, through the reaction of chitin with ethylene oxide followed by deacetylation, marked a significant advancement in creating a water-soluble version of this biopolymer. nih.govmdpi.com This development was crucial for expanding the utility of chitosan in the biomedical and pharmaceutical fields, as it allowed for the creation of materials that are stable and soluble under physiological conditions. mdpi.comresearchgate.net The ability to create a water-soluble derivative like this compound has been pivotal in the design of sophisticated drug delivery systems, imaging agents, and tissue engineering scaffolds, solidifying its importance in modern polymer science. mdpi.comnih.gov

Fundamental Structural Attributes and Polymeric Features

This compound is a semi-synthetic polymer derived from chitosan. Its fundamental structure consists of the repeating units of D-glucosamine linked by β-(1,4) glycosidic bonds, characteristic of the parent chitosan. nih.gov The defining feature of this compound is the covalent attachment of hydrophilic ethylene glycol branches to the chitosan backbone. medchemexpress.commdpi.com This modification is typically achieved by reacting chitin with ethylene oxide, followed by deacetylation. nih.gov

The presence of these ethylene glycol moieties dramatically alters the polymer's properties. mdpi.com While chitosan's solubility is pH-dependent and generally limited to acidic conditions, this compound is soluble in water over a broad pH range, including neutral and acidic conditions. nih.govmdpi.com This enhanced solubility is attributed to the hydrophilicity of the glycol groups, which also provide steric stabilization. mdpi.com

Key structural features of this compound include:

Polymeric Backbone : A linear polysaccharide chain of β-(1,4)-linked D-glucosamine units. nih.gov

Functional Groups : It retains the reactive primary amine (-NH2) and hydroxyl (-OH) groups from the original chitosan structure. These groups are crucial for further chemical modifications and conjugation with other molecules. mdpi.commdpi.com

Ethylene Glycol Branches : These hydrophilic side chains are the primary reason for its enhanced water solubility. nih.govgoogle.com

Amphiphilicity : Although inherently hydrophilic due to the glycol groups, this compound can be modified to create amphiphilic derivatives. By conjugating hydrophobic molecules to its backbone, it can self-assemble into nanostructures like micelles or nanoparticles in aqueous environments. nih.govgoogle.com

The molecular weight of commercially available this compound typically ranges from 20 to 250 kDa, with a degree of deacetylation ranging from approximately 60% to over 80%. nih.govnih.govmdpi.com These parameters, along with the degree of glycolation, significantly influence the polymer's physicochemical and biological properties. nih.gov

Table 1: Key Structural and Polymeric Features of this compound

| Feature | Description | Significance |

| Backbone | Linear polysaccharide of β-(1,4)-linked D-glucosamine units. nih.gov | Provides a biocompatible and biodegradable scaffold. |

| Solubility | Soluble in water at neutral and acidic pH. nih.govmdpi.com | Overcomes the primary limitation of chitosan for biomedical applications. |

| Functional Groups | Presence of reactive amine and hydroxyl groups. mdpi.commdpi.com | Allows for versatile chemical modifications and conjugation. mdpi.com |

| Molecular Weight | Typically ranges from 20 to 250 kDa. nih.govnih.govmdpi.com | Influences physicochemical and biological properties. nih.gov |

| Degree of Deacetylation | Generally between 60% and 82.7%. nih.govmdpi.com | Affects solubility, charge density, and biological interactions. nih.gov |

| Amphiphilicity | Can be made amphiphilic through hydrophobic modification. nih.govgoogle.com | Enables self-assembly into nanoparticles for drug delivery. nih.gov |

Table 2: Comparison of Physicochemical Properties: Chitosan vs. This compound

| Property | Chitosan | This compound |

| Solubility in Water (neutral pH) | Insoluble. mdpi.com | Soluble. nih.govmdpi.com |

| Primary Functional Groups | Amine (-NH2), Hydroxyl (-OH). mdpi.com | Amine (-NH2), Hydroxyl (-OH), Ethylene Glycol. mdpi.commdpi.com |

| Natural/Synthetic | Natural (derived from chitin). mdpi.com | Semi-synthetic (modified from chitosan). nih.gov |

| Biocompatibility | High. mdpi.com | High. google.com |

| Biodegradability | Yes. mdpi.com | Yes. google.com |

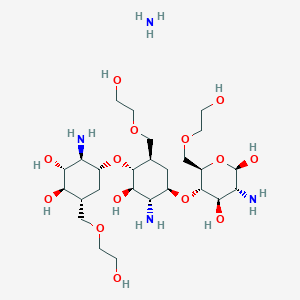

Structure

2D Structure

Properties

Molecular Formula |

C26H54N4O14 |

|---|---|

Molecular Weight |

646.7 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-3-amino-5-[(1R,2R,3R,4R,5R)-2-amino-4-[(1R,2R,3R,4R,5R)-2-amino-3,4-dihydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-3-hydroxy-5-(2-hydroxyethoxymethyl)cyclohexyl]oxy-6-(2-hydroxyethoxymethyl)oxane-2,4-diol;azane |

InChI |

InChI=1S/C26H51N3O14.H3N/c27-17-14(7-12(9-38-4-1-30)20(33)21(17)34)41-24-13(10-39-5-2-31)8-15(18(28)22(24)35)42-25-16(11-40-6-3-32)43-26(37)19(29)23(25)36;/h12-26,30-37H,1-11,27-29H2;1H3/t12-,13-,14-,15-,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26-;/m1./s1 |

InChI Key |

BMSOSHUYFHAULE-GBSNKSGZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |

Canonical SMILES |

C1C(C(C(C(C1OC2C(CC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)COCCO.N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Glycol Chitosan

Glycol Chitosan (B1678972) Preparation from Chitin (B13524) Precursors

The synthesis of glycol chitosan originates from chitin, a naturally abundant polysaccharide. The process involves two primary stages: the incorporation of ethylene (B1197577) glycol moieties and the subsequent deacetylation of the chitin structure.

The primary method for introducing ethylene glycol groups onto the chitin backbone involves a reaction with ethylene oxide. nih.gov This process results in the formation of glycol chitin. Another approach involves the acid-catalyzed liquefaction of chitin in ethylene glycol. researchgate.net For instance, using sulfuric acid as a catalyst, chitin can be degraded into liquid products, including hydroxyethyl-2-amino-2-deoxyhexopyranoside (HADP) and hydroxyethyl-2-acetamido-2-deoxyhexopyranoside (HAADP). researchgate.net The reaction proceeds through initial solvolysis followed by sequential deacetylation. researchgate.net

It has been observed that in acid-catalyzed liquefaction, HAADP is formed rapidly at the beginning of the reaction and is then deacetylated to form HADP. researchgate.net Studies have shown that over 75% of chitin can be degraded to liquid products at 165°C within 90 minutes. researchgate.net

Deacetylation is a crucial step in converting chitin into chitosan and its derivatives, including this compound. This process involves the removal of acetyl groups from the N-acetyl-D-glucosamine units of chitin, resulting in D-glucosamine units with free amino groups. waikato.ac.nz The degree of deacetylation (DD) is a critical parameter that influences the properties of the final chitosan product, such as solubility and biological activity. srce.hr

Chemical deacetylation is most commonly achieved by treating chitin with a hot, concentrated alkali solution, typically sodium hydroxide (B78521) (NaOH). waikato.ac.nzglycopedia.eu Several parameters significantly influence the efficiency of this process:

Temperature: Higher reaction temperatures generally lead to a higher degree of deacetylation. However, excessively high temperatures can cause depolymerization and reduce the molecular weight of the resulting chitosan. waikato.ac.nz

Alkali Concentration: The concentration of the alkali solution is a major factor. Increasing the concentration of NaOH or potassium hydroxide (KOH) up to a certain point (e.g., 40-60% w/v) enhances the DD. waikato.ac.nz Concentrations higher than 60% may not significantly increase the DD further and can contribute to a reduction in molecular weight. waikato.ac.nz

Reaction Time: Most of the acetyl groups are removed in the initial stages of the reaction (within the first hour). waikato.ac.nz After this initial period, the deacetylation rate slows down considerably. waikato.ac.nz

Homogeneous vs. Heterogeneous Methods: Deacetylation can be carried out under heterogeneous or homogeneous conditions. The heterogeneous method involves treating solid chitin with a hot alkali solution, resulting in an insoluble chitosan with a DD typically ranging from 80% to 90%. rsc.org The homogeneous method involves dispersing chitin in a concentrated alkali solution at room temperature, followed by dissolution at low temperatures, which yields a more soluble chitosan with a lower DD (around 40-55%) but a more uniform distribution of deacetylated units. rsc.org

Enzymatic deacetylation, using chitin deacetylases (CDAs), offers a more controlled and environmentally friendly alternative to chemical methods. jmb.or.kr CDAs catalyze the hydrolysis of N-acetamido bonds in chitin. glycopedia.eu Fungal CDAs are known to effectively deacetylate soluble forms of chitin, such as glycol chitin. mdpi.com

Table 1: Key Parameters in Chemical Deacetylation of Chitin

| Parameter | Effect on Deacetylation | Notes |

|---|---|---|

| Temperature | Increasing temperature generally increases the degree of deacetylation (DD). waikato.ac.nz | High temperatures can lead to a reduction in the molecular weight of the chitosan product. waikato.ac.nz |

| Alkali Concentration | Higher concentrations of NaOH or KOH (up to 60% w/v) increase the DD. waikato.ac.nz | Concentrations above 60% may not significantly improve DD and can decrease molecular weight. waikato.ac.nz |

| Reaction Time | Most deacetylation occurs within the first hour of the reaction. waikato.ac.nz | The rate of deacetylation slows down significantly after the initial phase. waikato.ac.nz |

| Reaction Type | Heterogeneous methods yield insoluble chitosan with high DD (80-90%). rsc.org | Homogeneous methods produce soluble chitosan with lower DD (40-55%) and more uniform deacetylation. rsc.org |

Targeted Chemical Modifications of this compound

The structure of this compound, with its abundant free amine and hydroxyl groups, allows for a wide range of chemical modifications to tailor its properties for specific applications. nih.gov

The primary amine groups on the D-glucosamine units and the hydroxyl groups on both the glucosamine (B1671600) and ethylene glycol moieties are the primary sites for functionalization. nih.govfrontiersin.org These modifications are often aimed at creating amphiphilic polymers that can self-assemble in aqueous environments. nih.gov

Reductive amination and acylation are common methods for modifying the amine groups. frontiersin.org For instance, polyethylene (B3416737) glycol (PEG) can be grafted onto the chitosan backbone through reductive amination to create PEG-N-chitosan. frontiersin.orgacs.org Similarly, both amine and hydroxyl groups can be targeted to produce PEG-N,O-chitosan through acylation. frontiersin.org Another strategy involves the use of protecting groups, such as phthalic anhydride (B1165640), to control the degree of N-substitution and retain some of the primary amine groups for further modifications. scirp.org

Covalent grafting of various molecules onto the this compound backbone is a key strategy to impart new functionalities.

To create amphiphilic this compound derivatives capable of forming self-assembled nanoparticles in aqueous media, hydrophobic molecules are frequently grafted onto the polymer backbone. nih.gov Examples of such hydrophobic moieties include 5β-cholanic acid and farnesyl groups. The conjugation of these molecules introduces a hydrophobic core, while the this compound backbone forms a hydrophilic shell. nih.gov

The grafting of 5β-cholanic acid to this compound results in a polymer that can self-assemble into stable nanoparticles. Similarly, farnesyl groups can be attached to impart hydrophobicity. These modifications leverage the reactive amine and hydroxyl groups of this compound for covalent linkage. nih.gov

Table 2: Examples of Covalent Conjugation to this compound

| Conjugated Molecule | Purpose of Modification | Resulting Property |

|---|---|---|

| 5β-Cholanic Acid | Introduction of a hydrophobic moiety. nih.gov | Formation of self-assembled nanoparticles in aqueous media. nih.gov |

| Farnesyl Group | Introduction of a hydrophobic moiety. nih.gov | Creation of an amphiphilic polymer. nih.gov |

| Polyethylene Glycol (PEG) | Increase water solubility and biocompatibility. frontiersin.org | Enhanced solubility and steric stabilization. nih.govfrontiersin.org |

Covalent Conjugation Techniques

Poly(ethylene glycol) (PEG) Grafting and PEGylation Approaches

PEGylation, the process of attaching poly(ethylene glycol) (PEG) chains to a molecule, is a widely employed strategy to enhance the water solubility, biocompatibility, and circulation time of chitosan derivatives. nih.govfrontiersin.org Several methodologies have been developed to graft PEG onto the this compound backbone, primarily targeting its reactive amine groups.

Reductive Amination: This is a common approach that involves the reaction of an aldehyde-terminated PEG with the primary amine groups of this compound to form an intermediate imine (Schiff base), which is subsequently reduced to a stable secondary amine linkage. revmaterialeplastice.rogoogle.com Sodium cyanoborohydride (NaCNBH₃) is a frequently used reducing agent in this reaction. google.comnih.gov The degree of PEGylation can be controlled by adjusting the molar ratio of the reactants. nih.gov For instance, PEG-aldehyde can be synthesized by oxidizing methoxy (B1213986) PEG (mPEG) and then reacted with chitosan in an acetic acid/methanol mixture, followed by reduction. google.com

Acylation: This method involves the formation of an amide bond between the amine groups of this compound and a PEG derivative containing a reactive carboxylic acid or an activated ester. nih.gov Reagents like N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used to activate the carboxyl group of PEG, facilitating its conjugation to chitosan. nih.gov The extent of PEGylation has been shown to increase with shorter chain lengths of either chitosan or PEG. nih.govmdpi.com

Click Chemistry: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and specific method for PEGylation. nih.govrsc.org In this approach, one polymer (e.g., chitosan) is functionalized with an azide (B81097) group, and the other (PEG) with an alkyne group (or vice versa). The subsequent "click" reaction forms a stable triazole linkage. nih.govrsc.org For example, N-azidated chitosan can be reacted with acetylene-terminated mPEG to synthesize methoxy PEGylated chitosan. nih.gov Copper-free click chemistry provides a bioorthogonal approach, avoiding the potential toxicity of a copper catalyst. rsc.org

The successful grafting of PEG onto this compound is typically confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govacs.orgresearchgate.net FT-IR spectra would show characteristic peaks of the PEG chains, while ¹H NMR can be used to determine the degree of substitution. nih.govacs.org

Table 1: Comparison of PEGylation Methodologies for this compound

| Methodology | Reagents/Reaction Type | Linkage Formed | Key Advantages |

|---|---|---|---|

| Reductive Amination | PEG-aldehyde, Sodium cyanoborohydride | Secondary Amine | Well-established, controllable |

| Acylation | Carboxylated PEG, EDC/NHS | Amide | Stable bond, common reagents |

| Click Chemistry | Azide- and Alkyne-functionalized polymers | Triazole | High efficiency, high specificity, bioorthogonal (SPAAC) |

Cyclodextrin (B1172386) Conjugation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of hydrophobic molecules. frontiersin.org Conjugating cyclodextrins to this compound combines the beneficial properties of both polymers, creating a carrier system with enhanced drug-loading capacity for hydrophobic drugs and the mucoadhesive properties of chitosan. frontiersin.org

A common synthetic route involves activating the primary hydroxyl group of β-cyclodextrin using p-toluenesulfonyl chloride (TsCl) to form a tosylated intermediate (6-OTs-β-CD). researchgate.net This intermediate is then grafted onto the amine groups of chitosan under acidic conditions. researchgate.net Another approach involves the synthesis of carboxymethyl-β-cyclodextrin (CMβ-CD) modified this compound nanoparticles. dovepress.comnih.gov These nanoparticles have been shown to effectively encapsulate hydrophobic anticancer drugs like doxorubicin (B1662922). dovepress.comnih.gov

The amount of conjugated cyclodextrin can significantly influence the properties of the resulting copolymer. Research has shown that a higher degree of CMβ-CD substitution in this compound nanoparticles leads to increased encapsulation efficiency and loading capacity for doxorubicin. dovepress.comnih.govresearchgate.net The drug release from these nanoparticles is often pH-sensitive, with enhanced release in acidic environments, which is advantageous for tumor-targeted drug delivery. dovepress.comnih.gov

Table 2: Influence of Carboxymethyl-β-Cyclodextrin (CMβ-CD) Content on Doxorubicin (DOX) Loading in this compound Nanoparticles

| Sample (GCS-CMβ-CD NPs) | Average Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) |

|---|---|---|---|---|

| GCS-g-CMβ-CD1 | 185.3 ± 4.5 | +15.2 ± 0.8 | 35.7 ± 2.1 | 4.1 ± 0.3 |

| GCS-g-CMβ-CD2 | 201.7 ± 5.1 | +12.8 ± 1.1 | 52.4 ± 2.8 | 7.5 ± 0.5 |

| GCS-g-CMβ-CD3 | 225.4 ± 6.3 | +10.5 ± 0.9 | 78.6 ± 3.5 | 10.2 ± 0.7 |

Data synthesized from findings reported in studies on CMβ-CD modified this compound nanoparticles. dovepress.comnih.gov

Small Molecule Linkage Chemistries (e.g., cis-Aconityl)

The conjugation of small molecules to this compound can impart specific functionalities, such as pH-sensitivity for controlled drug release. The cis-aconityl linkage is a prime example of an acid-labile spacer used in drug delivery systems. nih.govresearchgate.net This linker is relatively stable at physiological pH (around 7.4) but is readily cleaved under the acidic conditions found in tumor microenvironments and endo-lysosomal compartments (pH 5.0-6.5). nih.govresearcher.lifeauctoresonline.orgacs.org

This pH-dependent hydrolysis allows for the targeted release of conjugated drugs within cancer cells, minimizing systemic toxicity. A notable application is the conjugation of the anticancer drug doxorubicin (DOX) to this compound via a cis-aconityl spacer. nih.govresearchgate.net The synthesis involves coupling the amine group of doxorubicin to cis-aconitic anhydride, and then conjugating the resulting product to the amine groups of this compound using carbodiimide (B86325) chemistry (EDC/NHS). nih.gov Studies have demonstrated that the release of doxorubicin from such conjugates is significantly accelerated at acidic pH compared to neutral pH. nih.govresearcher.life Molecular modeling studies have further elucidated that the stability of the doxorubicin-conjugated this compound carrier is enhanced, and the cis-aconityl linkage facilitates drug release under acidic conditions. nih.gov

Bioconjugation for Specific Ligand Attachment (e.g., Folic Acid)

To achieve active targeting of cancer cells, specific ligands that bind to overexpressed receptors on the cancer cell surface can be conjugated to this compound. Folic acid (FA) is a widely used targeting ligand because its receptor, the folate receptor, is frequently overexpressed on the surface of various cancer cells, including those of the ovary, breast, and lung, while having limited expression in normal tissues. chemmethod.comscientificarchives.comcore.ac.ukresearchgate.net

The conjugation of folic acid to this compound is typically achieved through the formation of an amide bond between the carboxylic acid group of folic acid and the primary amine groups of this compound. mdpi.comnih.gov This reaction is often facilitated by the use of EDC and NHS, which activate the carboxyl group of folic acid for efficient coupling. researchgate.netmdpi.comnih.govacs.org The resulting folic acid-conjugated this compound nanoparticles have been shown to exhibit enhanced cellular uptake in folate receptor-positive cancer cells through receptor-mediated endocytosis. chemmethod.comcore.ac.uknih.gov This targeted approach can significantly improve the therapeutic efficacy of encapsulated anticancer drugs. core.ac.uknih.gov

Graft Copolymerization Mechanisms

Graft copolymerization is a powerful technique to modify the properties of this compound by attaching monomer or polymer side chains to its backbone. This process can introduce new functionalities and tailor the material for specific applications.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon bonds under mild conditions. In the context of this compound modification, it involves the nucleophilic addition of the primary amine groups of chitosan to α,β-unsaturated carbonyl compounds, such as acrylates. researchgate.netmdpi.comfrontiersin.orgresearchgate.net This reaction is a non-radical polymerization process and can be influenced by factors like temperature, reaction time, and the concentration of the acrylic reagent. researchgate.netresearchgate.net

For example, poly(ethylene glycol) methyl ether acrylate (B77674) (PEGA) can be grafted onto chitosan via a Michael addition reaction to prepare particulate hydrogels. mdpi.comfrontiersin.org The acrylate end chains of PEGA react with the amino groups of chitosan, leading to the formation of a graft copolymer. mdpi.com This modification can improve the processability and dimensional control of chitosan-based hydrogels. mdpi.com The reaction is typically carried out in an acidic aqueous solution. researchgate.netmdpi.com The successful grafting can be confirmed by FT-IR and ¹H NMR spectroscopy. mdpi.com

Quaternization and Ionic Modifications

Quaternization introduces a permanent positive charge onto the chitosan backbone by converting the primary amine groups into quaternary ammonium (B1175870) groups. google.commdpi.comfrontiersin.orggoogle.com This modification significantly enhances the water solubility of chitosan over a wide pH range, a major advantage over the native polymer which is only soluble in acidic solutions. google.comfrontiersin.org Furthermore, quaternized chitosan derivatives often exhibit enhanced antimicrobial properties. frontiersin.orgnih.govnih.gov

A common method for quaternization involves the reaction of chitosan with an alkyl halide, such as methyl iodide, in an alkaline medium to produce N,N,N-trimethyl chitosan (TMC). mdpi.com Another widely used reagent is glycidyltrimethylammonium chloride (GTMAC). mdpi.comresearchgate.neteu-sword.comresearchgate.netacs.org The reaction with GTMAC typically occurs via nucleophilic substitution, where the amine groups of chitosan attack the epoxide ring of GTMAC. eu-sword.comresearchgate.net The reaction conditions, particularly the pH, govern the regioselectivity. In acidic or neutral media, N-substitution is predominant, leading to N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan chloride (HTCC). researchgate.netresearchgate.net In alkaline conditions, both the amine and hydroxyl groups can react, resulting in N,O-substituted derivatives. researchgate.net The degree of quaternization can be controlled by adjusting the reaction temperature, time, and the molar ratio of GTMAC to chitosan. acs.org The enhanced positive charge density of quaternized this compound strengthens its interaction with negatively charged bacterial cell membranes, leading to improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov

Table 3: Common Reagents for Quaternization of Chitosan

| Reagent | Resulting Derivative | Key Features |

|---|---|---|

| Methyl Iodide (CH₃I) | N,N,N-trimethyl chitosan (TMC) | Increases hydrophobicity of the quaternary group, enhancing interaction with lipid membranes. mdpi.com |

| Glycidyltrimethylammonium Chloride (GTMAC) | N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan chloride (HTCC) | Introduces hydroxyl groups alongside the quaternary ammonium group, improving water solubility. mdpi.comacs.org |

Thiolation Strategies

Thiolation, the incorporation of sulfhydryl (-SH) groups onto the this compound backbone, is a significant derivatization strategy to enhance properties such as mucoadhesion and in situ gelling capabilities. The primary sites for thiolation on the this compound molecule are the primary amino groups and, to a lesser extent, the hydroxyl groups. The introduction of thiol moieties allows for the formation of disulfide bonds, either intramolecularly, intermolecularly, or with thiol-rich surfaces like mucus layers.

One common approach to synthesize thiolated this compound involves the amidation reaction between the primary amino groups of this compound and a thiol-bearing carboxylic acid. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often in conjunction with N-hydroxysuccinimide (NHS) to improve reaction efficiency. researchgate.net For instance, thioglycolic acid can be covalently attached to chitosan, forming an amide bond and resulting in chitosan-thioglycolic acid (chitosan-TGA). mdpi.com This modification has been shown to significantly increase viscosity due to the formation of disulfide bonds. mdpi.com A similar strategy has been applied to hexanoyl this compound, where 3-mercaptopropionic acid is coupled to the polymer using EDAC and NHS, thereby enhancing its mucoadhesive properties. nih.govresearchgate.net

Another prominent thiolating agent is glutathione (B108866), a tripeptide containing a thiol group. mdpi.com The conjugation of glutathione to chitosan is also achieved through an amide linkage, mediated by EDAC/NHS, between the carboxylic acid groups of glutathione and the primary amino groups of the chitosan backbone. mdpi.com The resulting chitosan-glutathione conjugates exhibit strong cohesive properties. mdpi.com

To control the reactivity of the thiol groups and prevent premature oxidation, S-protection strategies can be employed. This involves the initial thiolation of the polymer followed by the reaction of the newly introduced thiol groups with a protecting agent, such as 6-mercaptonicotinamide (B11766040) (6-MNA). nih.gov This protection can be reversed in situ to expose the reactive thiol groups when needed. nih.gov

The degree of thiolation can be controlled by adjusting the molar ratio of the thiolating agent to the reactive groups on the this compound during synthesis. nih.gov Characterization of the resulting thiolated polymers is typically performed using techniques like ¹H NMR and ATR-FTIR to confirm the covalent attachment of the thiol-containing ligands. nih.govresearchgate.net

Table 1: Thiolation Strategies for this compound

| Thiolating Agent | Coupling Chemistry | Key Reagents | Resulting Polymer | Notable Findings | Reference(s) |

|---|---|---|---|---|---|

| Thioglycolic Acid | Amide bond formation | EDAC | Chitosan-Thioglycolic Acid (Chitosan-TGA) | 4.3-fold increase in viscosity due to disulfide bond formation. | mdpi.com |

| 3-Mercaptopropionic Acid | Amide bond formation | EDC, NHS | Thiolated Hexanoyl this compound (SH-HGC) | Improved mucoadhesive properties; degree of thiolation controllable (5-10%). | researchgate.netnih.govresearchgate.net |

| Glutathione | Amide bond formation | EDAC, NHS | Chitosan-Glutathione | Exhibits strong cohesive properties and stability in physiological buffer. | mdpi.com |

| Cysteine | Amide bond formation | Carbodiimide | Cysteine-grafted hydrogels | Effective for improving insulin (B600854) absorption across Caco-2 cell monolayers. | nih.gov |

Guanidinylation Techniques

Guanidinylation refers to the chemical modification of this compound by introducing guanidinium (B1211019) groups onto the polymer backbone. This modification converts the primary amino groups into guanidinium groups, which have a significantly lower pKa. This ensures that the polymer remains positively charged over a wider pH range, thereby improving its solubility in neutral and basic conditions.

A common method for guanidinylation involves the reaction of chitosan with a guanylating agent such as 1-amidino-3,5-dimethylpyrazole nitrate. google.com This reaction is typically carried out in a phosphate (B84403) buffer at a controlled pH (ranging from 4.5 to 10.0) and temperature (e.g., 37°C) for several hours. google.com The resulting guanidinylated chitosan is then purified, often through dialysis, to remove unreacted reagents. google.com

Another approach involves grafting guanidine (B92328) oligomers, such as polyhexamethylene guanidine (PHGC), onto the chitosan molecular chain. mdpi.com This reaction can be facilitated by microwave irradiation, which offers a more rapid and efficient synthesis compared to conventional heating. mdpi.com The condensation reaction occurs between the amino groups of chitosan and PHGC. mdpi.com The degree of substitution can be controlled by optimizing reaction parameters like the molar ratio of reactants, temperature, and reaction time. mdpi.com

For more controlled synthesis and to achieve a high degree of substitution, protecting group chemistry can be employed. researchgate.netnih.gov This involves protecting the hydroxyl groups of chitosan, for example, with tertiary-butyldimethylsilyl (TBDMS) groups. researchgate.netnih.gov The subsequent guanidinylation of the amino groups can then be carried out in organic solvents, allowing for a quantitative reaction and precise control over the degree of substitution. researchgate.netnih.gov Following the reaction, the protecting groups are removed to yield the final guanidinylated chitosan. researchgate.net

The successful guanidinylation is confirmed through structural characterization techniques like FT-IR and ¹H NMR spectroscopy, which can verify the covalent bonding of guanidine groups to the chitosan backbone. mdpi.com

Table 2: Guanidinylation Techniques for Chitosan

| Guanidinylating Agent | Reaction Conditions | Key Features | Resulting Polymer | Characterization | Reference(s) |

|---|---|---|---|---|---|

| 1-Amidino-3,5-dimethylpyrazole nitrate | Phosphate buffer (pH 4.5–10.0), 37°C, 6-24 hours | Simple, one-step aqueous phase synthesis. | Guanidinylated Chitosan | - | google.com |

| Polyhexamethylene guanidine (PHGC) | Microwave irradiation (e.g., 90°C, 30 min) | Facile approach with enhanced reaction rate; degree of substitution up to 25.5%. | Guanidinylated Chitosan (GCS) | FT-IR, ¹H NMR | mdpi.com |

| N,N'-Di-Boc-N''-triflylguanidine | Use of protecting groups (TBDMS) on hydroxyls; reaction in organic solvents. | Allows for quantitative reaction and 100% substitution of amino groups. | Guanidinylated Chitosan Derivatives | ¹H and COSY NMR, IR spectroscopy | researchgate.netnih.gov |

Crosslinking Chemistries (e.g., Divinyl Sulfone, Glutaraldehyde)

Crosslinking is a crucial modification strategy to enhance the mechanical properties, stability, and control the swelling behavior of this compound-based materials, such as hydrogels and microgels. This involves the formation of covalent bridges between the polymer chains.

Divinyl Sulfone (DVS)

Divinyl sulfone is a homobifunctional crosslinker that reacts with nucleophilic groups, primarily the hydroxyl and amino groups on the this compound backbone. nih.govresearchgate.net The reaction proceeds via a Michael-type addition under alkaline conditions. mdpi.commdpi.com DVS is known for its high reactivity and water solubility. rsc.org

In the synthesis of this compound microgels, DVS has been used as a crosslinking agent in a microemulsion technique. nih.gov By varying the crosslinking ratio (e.g., from 5% to 150% based on the repeating unit of this compound), the properties of the resulting microgels can be tuned. nih.gov The high reactivity of DVS can lead to the crosslinking of two glucose units of chitosan, involving a hydroxyl and/or an amino group, which increases the rigidity of the polymer matrix. researchgate.net This crosslinking chemistry has been shown to produce more stable materials compared to those crosslinked with other agents like glutaraldehyde (B144438). researchgate.net

Glutaraldehyde (GA)

Glutaraldehyde is a widely used and efficient crosslinking agent for chitosan and its derivatives. uq.edu.au The crosslinking mechanism involves the formation of a Schiff base between the primary amino groups (-NH₂) of this compound and the aldehyde groups (-CHO) of glutaraldehyde. nih.govmdpi.commdpi.com This reaction can occur under acidic conditions. researchgate.net It is generally assumed that both aldehyde groups of a single glutaraldehyde molecule can react with amino groups on different polymer chains, thus forming stable intermolecular crosslinks. researchgate.net

The crosslinking of chitosan with glutaraldehyde results in altered physicochemical properties, including a decrease in crystallinity, a rougher surface morphology, and changes in the infrared spectrum, notably the appearance of a new band corresponding to the C=N imine bond. mdpi.com While effective, there are some concerns regarding the potential toxicity of residual, unreacted glutaraldehyde, which necessitates thorough purification of the crosslinked material. uq.edu.au

Table 3: Crosslinking Chemistries for this compound

| Crosslinking Agent | Reactive Groups on this compound | Chemical Reaction | Key Reaction Conditions | Notable Effects | Reference(s) |

|---|---|---|---|---|---|

| Divinyl Sulfone (DVS) | Hydroxyl (-OH), Amino (-NH₂) | Michael-type addition | Alkaline pH | Increases rigidity; forms stable microgels. | nih.govresearchgate.netmdpi.com |

| Glutaraldehyde (GA) | Amino (-NH₂) | Schiff base formation | Acidic conditions | Increases mechanical and thermal stability; decreases crystallinity. | nih.govmdpi.commdpi.comresearchgate.net |

Table 4: Compound Names

| Compound Name | Abbreviation |

|---|---|

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDAC, EDC |

| 3-mercaptopropionic acid | |

| 6-mercaptonicotinamide | 6-MNA |

| Chitosan-thioglycolic acid | Chitosan-TGA |

| Divinyl sulfone | DVS |

| Glutaraldehyde | GA |

| Glutathione | |

| This compound | GC |

| Guanidinylated Chitosan | GCS |

| Hexanoyl this compound | HGC |

| N-hydroxysuccinimide | NHS |

| Polyhexamethylene guanidine | PHGC |

| Tertiary-butyldimethylsilyl | TBDMS |

| Thiolated Hexanoyl this compound | SH-HGC |

Supramolecular Assembly and Advanced Material Architectures

Principles of Self-Assembly in Aqueous Media

The self-assembly of glycol chitosan (B1678972) in aqueous environments is primarily driven by the introduction of hydrophobic moieties onto its hydrophilic backbone, creating amphiphilic polymers. nih.govkinampark.com These modified glycol chitosan molecules, often termed hydrophobically modified this compound (hGC), spontaneously organize into nano-sized structures to minimize the unfavorable interactions between their hydrophobic segments and the surrounding water molecules. kinampark.comkorea.ac.kr This process is governed by a delicate balance of hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.govacs.org

Hydrophobically modified this compound conjugates readily form self-assembled nanoparticles in aqueous solutions. korea.ac.kr The hydrophobic moieties orient themselves towards the core of the nanoparticle, while the hydrophilic this compound chains form a protective shell exposed to the aqueous environment. kinampark.com This spontaneous arrangement results in the formation of stable, nano-sized, micelle-like aggregates. kinampark.com

A variety of hydrophobic molecules have been conjugated to this compound to induce self-assembly, with 5β-cholanic acid being a frequently utilized example. kinampark.comnih.gov The resulting amphiphilic this compound-5β-cholanic acid conjugates have been extensively studied for their ability to form nanoparticles. kinampark.com The formation of these nanoparticles is a dynamic process influenced by factors such as the degree of hydrophobic substitution, polymer concentration, and the surrounding pH and ionic strength. nih.gov These nanoparticles serve as effective carriers for various therapeutic and diagnostic agents, which can be encapsulated within their hydrophobic core. korea.ac.kr

| Hydrophobic Moiety | Resulting Nanoparticle Characteristics | Reference |

|---|---|---|

| 5β-cholanic acid | Forms nano-sized self-aggregates capable of encapsulating peptides. The presence of the peptide can lead to more compact structures due to hydrophobic interactions and hydrogen bonding. | nih.gov |

| Protoporphyrin IX (PpIX) | Self-assembles into positively charged nano-micelles through hydrophobic and electrostatic interactions. These particles show enhanced singlet oxygen generation. | acs.org |

| N-acetyl histidine (NAcHis) | Developed for delivering hydrophobic chemotherapeutic drugs like doxorubicin (B1662922). | mdpi.com |

| Estrone | Modified this compound nanoparticles designed for pH-responsive drug delivery, disassembling under acidic conditions to release their payload. | nih.gov |

The self-assembly of this compound derivatives can be engineered to form distinct core-shell nanostructures. These architectures are particularly advantageous for drug delivery applications, as the core can encapsulate hydrophobic drugs while the hydrophilic shell provides stability in physiological environments and can be functionalized for targeted delivery. nih.govnih.gov

One approach to developing core-shell structures involves the electrostatic interaction between different polymers. For instance, a core can be formed by complexing thiolated polyethylenimine (PEI-SH) with DNA, and a this compound derivative can then be grafted onto the surface to form a shell. nih.gov This results in a stable and redox-sensitive nanoparticle system. nih.gov Another strategy involves using superparamagnetic iron oxide nanoparticles (SPIONs) as the core, which are then coated with this compound to form a shell. uwo.ca This creates a hybrid nanoparticle with magnetic properties suitable for theranostic applications. The this compound shell in these structures enhances biocompatibility and can modulate the release of encapsulated agents in response to environmental cues like pH. uwo.ca

| Core Material | Shell Material | Formation Principle | Key Feature | Reference |

|---|---|---|---|---|

| Thiolated Polyethylenimine (PEI-SH) complexed with DNA | This compound modified with succinimidyl 3-(2-pyridyldithio)propionate (GCS-PDP) | Electrostatic interactions and thiolate-disulfide interchange reaction | Redox-responsive DNA release | nih.gov |

| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | This compound | Coating of the metallic core with the polymer | pH-responsive swelling and shrinkage for controlled drug release | uwo.ca |

| Perfluoropentane (PFP) | This compound crosslinked with tripolyphosphate (TPP) | Formation of a hard polymeric shell around the PFP core | Enhanced stability and potential for ultrasound-triggered phase transition | nih.gov |

Hydrogel Formation and Network Dynamics

This compound can also form three-dimensional hydrogel networks, which are highly swollen with water but maintain their structural integrity. These hydrogels are of great interest for biomedical applications due to their soft, tissue-like properties and their ability to encapsulate cells and bioactive molecules.

Injectable and self-healing hydrogels based on this compound have been developed, primarily through the formation of dynamic covalent bonds, such as imine bonds. nih.govmdpi.com These hydrogels are typically formed by mixing a solution of this compound with a solution of a crosslinking agent containing aldehyde groups, such as difunctionalized polyethylene (B3416737) glycol (DF-PEG). mdpi.comnih.gov The reaction between the amine groups on the this compound and the aldehyde groups on the crosslinker forms reversible imine linkages, resulting in the formation of a hydrogel network. nih.gov

The dynamic nature of these bonds allows the hydrogel to self-heal after being damaged. nih.gov When the hydrogel is subjected to stress, the imine bonds can break and then reform, allowing the material to recover its original structure. This property also makes the hydrogels injectable; they can be passed through a syringe needle and then reform in situ. iacademic.info The mechanical properties and self-healing efficiency of these hydrogels can be tuned by varying the concentration of the polymer and crosslinker, as well as the crosslinking density. nih.goviacademic.info

Supramolecular hydrogels can be formed from this compound through the principle of polymer inclusion complexation. nih.govresearchgate.net This typically involves the use of a modified this compound, such as one grafted with polyethylene glycol (PEG) side chains, and a host molecule, commonly α-cyclodextrin (α-CD). nih.govresearchgate.net

In this system, the PEG side chains of the modified chitosan act as guest molecules that can be threaded into the hydrophobic cavity of the α-CD host molecules. nih.govresearchgate.net This host-guest interaction leads to the formation of crystalline micro-domains, which act as physical crosslinks, holding the hydrated chitosan chains together and resulting in the formation of a hydrogel. nih.govresearchgate.net These PIC hydrogels exhibit thermo-reversible gel-sol transitions, meaning they can switch between a gel and a liquid state in response to temperature changes, a property driven by the association and dissociation of the inclusion complexes. nih.govresearchgate.net

| Guest Polymer | Host Molecule | Crosslinking Mechanism | Key Property | Reference |

|---|---|---|---|---|

| Poly(ethylene glycol) (PEG)-modified chitosan | α-cyclodextrin (α-CD) | Formation of channel-type crystalline micro-domains through host-guest inclusion complexation. | Thermo-reversible gel-sol transition. | nih.govresearchgate.net |

| Methacrylated this compound | Folic acid/polyethylene glycol-conjugated beta-cyclodextrin | Photo-polymerization and inclusion complex formation for drug loading. | Targeted drug delivery to cancer cells. | mdpi.com |

| This compound | Beta-cyclodextrin (β-CD) inclusion complex with curcumin (B1669340) | Visible light-cured photopolymerization of the hydrogel network containing the inclusion complex. | Improved water solubility of curcumin and enhanced wound healing. | nih.gov |

Enzymatic crosslinking offers a mild and highly specific method for the formation of this compound hydrogels under physiological conditions. rsc.orgnih.gov This approach typically involves modifying this compound with phenol-containing molecules, such as 3-(4-hydroxyphenyl)propionic acid (HPP). rsc.orgresearchgate.net

The gelation is then triggered by the addition of an enzyme, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net The enzyme catalyzes the oxidative coupling of the phenol (B47542) groups, leading to the formation of covalent crosslinks and the rapid formation of a hydrogel. rsc.org The mechanical properties of these hydrogels, such as their storage modulus, can be controlled by varying the polymer concentration. rsc.orgresearchgate.net These enzymatically crosslinked hydrogels are biocompatible and biodegradable, making them suitable for applications such as tissue engineering and controlled drug release. rsc.orgnih.gov The degradation of these hydrogels can also be influenced by enzymes like lysozyme, with the rate of degradation being dependent on the degree of N-acetylation of the chitosan backbone. nih.gov

Macro- and Micro-Structure Fabrication Methodologies

The unique properties of this compound, particularly its enhanced aqueous solubility compared to unmodified chitosan, make it a versatile polymer for the fabrication of advanced material architectures. Methodologies for creating macro- and micro-structures from this compound are diverse, allowing for the production of materials with tailored properties for various applications. These techniques range from the synthesis of nanoparticles to the production of polymeric fibers, each leveraging distinct physical and chemical principles to control the final structure.

Nanoparticle Fabrication Techniques

The generation of this compound nanoparticles is a significant area of research, focusing on creating sub-micron carriers. The method of fabrication directly influences key characteristics of the nanoparticles, such as size, surface charge, and stability.

Ionic gelation, also referred to as ionotropic gelation, is a widely utilized method for preparing this compound nanoparticles due to its simplicity and mild, aqueous-based conditions. chitolytic.comnih.gov The process is based on the electrostatic interaction between the positively charged amino groups of this compound (which are protonated in an acidic solution) and a polyanion, most commonly sodium tripolyphosphate (TPP). chitolytic.comnih.gov

The mechanism involves the dropwise addition of a TPP solution to a this compound solution under constant stirring. nih.gov This leads to the formation of inter- and intra-molecular cross-links as the negatively charged phosphate (B84403) groups of TPP interact with the cationic ammonium (B1175870) groups of the polymer, causing the this compound to precipitate from the solution and form spherical nanoparticles. chitolytic.comnih.gov The properties of the resulting nanoparticles, such as size and zeta potential, can be controlled by adjusting parameters like the concentrations of this compound and TPP, their mass ratio, and the pH of the solution. nih.gov This technique has been successfully used to coat magnetic nanoparticles with this compound, where a TPP solution was used as the crosslinker to form the polymer shell. dergipark.org.tr

Table 1: Research Findings on Ionic Gelation of Chitosan Derivatives

| Polymer System | Cross-linking Agent | Key Parameters Investigated | Resulting Particle Size | Zeta Potential (ZP) | Reference |

| Chitosan | Sodium Tripolyphosphate (STPP) | CS Conc. (1, 3, 5 mg/mL), STPP Conc. (0.5, 0.75, 1 mg/mL), CS:STPP ratio (1:1, 3:1, 5:1) | Increased with higher concentrations and ratios | Positive; increased with higher CS concentration and CS:STPP ratio | nih.gov |

| Chitosan / this compound | Tripolyphosphate (TPP) | Polymer/Fe3O4-OA ratio (4:1 w:w), Polymer/TPP ratio (4:1 w:w) | Not specified | Not specified | dergipark.org.tr |

| Chitosan | Sodium Tripolyphosphate (TPP) | CS/TPP mass ratio, Molecular weight of CS | 200–1000 nm | +20 to +60 mV | nih.gov |

Covalent crosslinking methods are employed to form highly stable this compound nanoparticles by creating permanent chemical bonds between the polymer chains. tandfonline.com This approach utilizes crosslinking agents that react with the functional groups on the this compound backbone, primarily the amino groups. nih.gov Common crosslinkers include aldehydes like glutaraldehyde (B144438) and dicarboxylic acids. nih.govmdpi.com However, due to the potential toxicity of agents like glutaraldehyde, there is a growing interest in using more biocompatible crosslinkers. mdpi.com

One such method involves the condensation reaction between the pendant amino groups of chitosan and the carboxylic acid groups of a crosslinker like poly(ethylene glycol) dicarboxylic acid (PEGBCOOH), facilitated by a water-soluble carbodiimide (B86325). researchgate.netacs.org This reaction forms stable amide bonds, resulting in a cross-linked hydrogel network at the nanoscale. mdpi.comresearchgate.net The resulting nanoparticles are stable in aqueous media and exhibit considerable swelling capacity, influenced by the length and flexibility of the crosslinking agent. acs.org Research has shown that this method can produce biodegradable chitosan-based nanoparticles with sizes ranging from 4-24 nm in a dry state (measured by TEM) and 50-120 nm in a swollen state (measured by DLS), depending on the molecular weight of the chitosan and the crosslinking ratio. acs.org

Co-precipitation is a straightforward technique used to fabricate composite nanoparticles where this compound serves as a coating or matrix. The method generally involves precipitating the polymer along with another material out of a solution. tandfonline.com This is often achieved by changing the pH of the medium. tandfonline.com For instance, a this compound solution prepared at a low pH can be added to a solution at a high pH (e.g., ammonium hydroxide), causing the polymer to lose its charge and precipitate, forming nanoparticles. tandfonline.com

This technique has been effectively used to synthesize this compound-coated superparamagnetic iron oxide nanoparticles (IONPs). researchgate.net In this process, iron (II) and iron (III) salts are precipitated in the presence of this compound to form the coated nanoparticles directly. dergipark.org.trresearchgate.net Characterization of such GC-IONPs revealed an average particle diameter of approximately 8 nm, with the this compound coating confirmed by analytical techniques. researchgate.net

Table 2: Example of this compound Nanoparticle Synthesis via Co-precipitation

| Nanoparticle System | Synthesis Method | Average Particle Diameter | Saturation Magnetization | Reference |

| This compound-coated Iron Oxide Nanoparticles (GC-IONPs) | Co-precipitation | 8 nm | 59.8 emu/g | researchgate.net |

| Bare Iron Oxide Nanoparticles (IONPs) | Co-precipitation | 9 nm | 70.3 emu/g | researchgate.net |

The reverse microemulsion (or reverse micellar) method offers precise control over nanoparticle size and distribution. researchgate.net This technique involves creating a thermodynamically stable water-in-oil (w/o) microemulsion. researchgate.net The system consists of an aqueous phase dispersed as nanodroplets within a continuous oil phase, stabilized by a surfactant. researchgate.netmdpi.com The aqueous cores of these reverse micelles act as constrained nanoreactors for the synthesis and crosslinking of this compound nanoparticles. mdpi.comresearchgate.net

In a typical procedure, an aqueous solution of this compound is dispersed in an organic solvent (e.g., n-hexane, cyclohexane) containing a surfactant (e.g., Triton X-100, AOT) to form the microemulsion. researchgate.netresearchgate.net A crosslinking agent, which can be either ionic (like TPP) or covalent (like glutaraldehyde or PEGBCOOH), is then introduced into the system. mdpi.comresearchgate.net The crosslinking reaction is confined within the aqueous nanodroplets, leading to the formation of monodisperse nanoparticles. researchgate.net One study demonstrated that combining ionic gelation and covalent crosslinking within a reverse microemulsion system produced uniformly sized chitosan nanoparticles with an average diameter of 92 nm. researchgate.net After formation, the nanoparticles are isolated by disrupting the microemulsion, typically through the addition of a solvent like acetone, followed by centrifugation and washing. mdpi.com

Polymeric Fiber Production

The fabrication of this compound into polymeric fibers is explored for applications requiring porous, high-surface-area scaffolds, such as in tissue engineering. The enhanced solubility of this compound makes it a suitable candidate for fiber production techniques that require the polymer to be in a solution state.

Common methods for producing chitosan fibers include wet spinning and electrospinning. google.comgoogle.com

Wet Spinning: In this process, a viscous solution of the polymer is extruded through a spinneret directly into a coagulation bath. google.com For chitosan, the solution is typically acidic, and the coagulation bath is an alkali solution (e.g., ammonia) that neutralizes the acid, causing the chitosan to precipitate and form solid fibers. google.comtermis.org The mechanical properties of these fibers can be significantly influenced by processing parameters such as the acid concentration in the polymer solution, the concentration of the coagulation bath, and post-processing steps like drying temperature (annealing). termis.org For example, increasing the ammonia (B1221849) concentration in the coagulation bath from 10% to 25% was found to increase the tensile strength and stiffness of chitosan fibers. termis.org

Electrospinning: This technique uses a strong electric field to draw a fine fiber from the tip of a polymer solution-filled syringe onto a collector. To facilitate the electrospinning of chitosan, which often forms highly viscous solutions, it is frequently blended with other synthetic polymers like polyethylene glycol or polyvinyl alcohol. google.com The use of this compound could potentially reduce the need for such additives due to its inherent ethylene (B1197577) glycol moieties and improved solubility. The resulting structure is typically a non-woven mat of nanofibers with diameters ranging from tens to hundreds of nanometers. google.com

Table 3: Parameters Influencing Chitosan Fiber Properties in Wet Spinning

| Processing Parameter | Variation | Effect on Mechanical Properties | Reference |

| Acetic Acid (Solvent) Concentration | 1 wt% to 3 wt% | 2-fold increase in strength at 2 wt%, further 50% increase at 3 wt% | termis.org |

| Ammonia (Coagulation Bath) Concentration | 10 wt% to 25 wt% | 62% improvement in tensile strength, 4-fold increase in stiffness | termis.org |

| Annealing (Drying) Temperature | Room Temp. to 195°C | 3-fold improvement in strength at 195°C, increased stiffness | termis.org |

2

The functional groups inherent to the this compound structure, primarily hydroxyl and amine groups, facilitate the formation of extensive hydrogen-bonding networks. This characteristic is fundamental to its ability to self-assemble into higher-order structures such as fibers, films, and porous scaffolds. The fabrication of these architectures is achieved through various polymer processing techniques, each leveraging the physicochemical properties of this compound to create materials with tailored properties for advanced applications.

1 Wet Spinning Processes and Parameters

Wet spinning is a widely utilized fiber production technique that involves the extrusion of a polymer solution, known as the spinning dope (B7801613), through a spinneret directly into a liquid coagulation bath. In this bath, the polymer precipitates from the solution to form solid filaments. The spinnability and resulting properties of this compound fibers are highly dependent on several critical process parameters.

The spinning dope's viscosity, which is influenced by the polymer concentration and molecular weight, is a primary factor. Solutions with higher chitosan concentrations exhibit increased viscosity and a more gel-like character, which is generally more suitable for producing fibers with good morphological properties and structural stability. mdpi.com The choice of solvent for the dope is also crucial; dilute acidic solutions, such as acetic acid, are commonly used to dissolve the chitosan. researchgate.net

The composition of the coagulation bath dictates the rate and nature of polymer precipitation. Alkaline solutions, such as sodium hydroxide (B78521), are often used as coagulants. researchgate.net The inclusion of salts like sodium acetate (B1210297) or surfactants like sodium dodecyl sulfate (B86663) in the bath can further stabilize the forming fibers. researchgate.net The temperature of the coagulation bath can also affect the final fiber structure; higher temperatures can lead to a denser fiber structure and improved mechanical properties.

Post-spinning operations, particularly stretching or drawing, are employed to enhance the mechanical properties of the fibers. Applying a draw ratio induces molecular orientation along the fiber axis, which can significantly increase the breaking tenacity and Young's modulus.

| Parameter | Typical Range / Condition | Influence on Fiber Properties | Reference |

|---|---|---|---|

| Polymer Concentration | 4-8 wt.% | Higher concentration increases dope viscosity, leading to better fiber stability and morphology. | mdpi.com |

| Solvent | 1-2% Acetic Acid | Ensures complete dissolution of chitosan to form a homogeneous spinning dope. | researchgate.neteurjchem.com |

| Coagulation Bath | Aqueous NaOH, Ethanol, Acetone | Induces precipitation of chitosan from the dope to form solid fibers. Composition affects coagulation rate. | beilstein-journals.org |

| Bath Temperature | 5-60 °C | Higher temperatures can increase molecular diffusivity, resulting in denser fiber structures and higher tensile strength. | |

| Stretching/Draw Ratio | Up to 1.77 | Increases molecular orientation, enhancing fiber tenacity and Young's modulus. |

2 Electrospinning of Blends

Electrospinning is a technique that uses an electric field to draw charged threads of polymer solutions into fine fibers with diameters ranging from nanometers to micrometers. However, electrospinning pure this compound solutions is challenging due to high solution viscosity and the strong repulsive forces between the polycationic chains, which hinder the formation of continuous fibers. beilstein-journals.org To overcome these limitations, this compound is typically blended with other spinnable polymers.

Common blending partners include water-soluble, non-ionic polymers such as poly(ethylene oxide) (PEO) and poly(vinyl alcohol) (PVA). beilstein-journals.orgmdpi.com These polymers improve the spinnability of the blend by reducing the solution's charge density and facilitating the necessary chain entanglements for fiber formation. beilstein-journals.org The ratio of this compound to the partner polymer is a critical parameter; increasing the chitosan content often leads to a decrease in the average fiber diameter. nih.gov

The solvent system also plays a significant role. Dilute aqueous acetic acid is frequently used, as it effectively dissolves both chitosan and its blending partners like PVA. beilstein-journals.org Other solvents, such as trifluoroacetic acid (TFA) mixed with dichloromethane (B109758) (DCM), have also been employed. researchgate.net

The final morphology of the electrospun fibers (e.g., fiber diameter, presence of beads) is controlled by optimizing electrospinning parameters, including the applied voltage, the distance between the spinneret tip and the collector, and the solution flow rate. nih.gov

| Blend Composition | Solvent | Key Finding | Reference |

|---|---|---|---|

| Chitosan/Poly(ethylene oxide) (PEO) | 0.5 M Acetic Acid | Addition of PEO is necessary to enable electrospinning; low PEO content increases the structural integrity of the scaffold in water. | nih.gov |

| Chitosan/Poly(vinyl alcohol) (PVA) | 70% Acetic Acid | PVA improves spinnability by reducing repulsive forces; blend ratios of 30/70 (CS/PVA) yield good fiber morphology. | nih.gov |

| Chitosan/Poly(vinyl alcohol) (PVA) | 2% Acetic Acid (for CS), DI Water (for PVA) | Blending PVA with chitosan enhances the viability and proliferation of nerve cells on the scaffold. | nih.gov |

| Cellulose (B213188)/Chitosan | Trifluoroacetic Acid/Acetic Acid | Direct electrospinning of the composite was achieved, with fiber diameter decreasing as chitosan ratio increased. | researchgate.net |

3 Gel Spinning for Composite Fibers

Gel spinning is a modification of the wet spinning process used to produce high-strength, high-modulus fibers. The process involves extruding a high-viscosity polymer solution or gel (collodion) into a coagulation bath, followed by significant drawing of the resulting gel filament. This high degree of stretching aligns the polymer chains in a highly ordered, extended conformation, leading to exceptional mechanical properties.

This technique is particularly effective for creating bionanocomposite fibers by incorporating reinforcing agents into the this compound gel. Cellulose nanofibers (CNFs) have been successfully used as a filler to create high-performance composite fibers. mdpi.comnih.gov In this process, a viscous collodion (B3344781) is prepared by dissolving chitosan in a dilute acidic solution and dispersing CNFs within the matrix. mdpi.com

The spinning process involves a series of acidic-basic-neutralization steps combined with stretching and drying, which promotes the crystallization of the chitosan chains. nih.gov The presence of CNFs can act as nucleation sites, further enhancing the crystallinity of the chitosan matrix. nih.govresearchgate.net The result is a composite fiber with a highly oriented microstructure, where both the chitosan crystals and the cellulose nanofibers are aligned along the fiber axis. nih.gov

| CNF Content (wt%) in 4 wt% Chitosan Collodion | Young's Modulus (GPa) | Stress at Break (MPa) | Toughness (MJ·m⁻³) | Reference |

|---|---|---|---|---|

| 0 | - | 115 | 5 | nih.govresearchgate.net |

| 0.4 | ~8 | 163 | 9 | nih.govresearchgate.net |

3 Film and Coating Formulations

This compound can be readily formulated into films and coatings, which are valuable for food packaging and biomedical applications. The most common method for producing these films is solvent casting. mdpi.com This technique involves dissolving the polymer in a suitable solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving behind a solid film.

The formulation of a this compound film typically begins with dissolving the polymer in a dilute acid, such as 1-2% acetic acid or formic acid. eurjchem.commdpi.com The resulting solution is then cast onto a non-stick surface, like a glass petri dish, and dried at a controlled temperature. mdpi.com

In its pure form, chitosan film can be rigid and brittle due to strong intermolecular hydrogen bonding. acs.org To improve flexibility and processability, plasticizers are commonly added to the formulation. researchgate.net Polyols like glycerol (B35011) are widely used plasticizers that work by inserting themselves between the polymer chains, disrupting the rigid hydrogen-bonding network and increasing the free volume, which enhances the film's elasticity. acs.orgresearchgate.net Other plasticizers, such as sorbitol and polyethylene glycol (PEG), can also be used. researchgate.netresearchgate.net The concentration of the plasticizer is a key variable; for instance, a 20% glycerol concentration has been found to be sufficient for creating flexible chitosan films with good mechanical properties. researchgate.net The addition of plasticizers can affect properties such as tensile strength, elongation at break, and water vapor permeability. eurjchem.com

4 Scaffold Engineering for Biomaterial Applications

In tissue engineering, a scaffold serves as a temporary three-dimensional template that supports cell attachment, proliferation, and differentiation to facilitate the regeneration of new tissue. This compound is an excellent candidate for scaffold fabrication due to its biocompatibility, biodegradability, and structural similarity to glycosaminoglycans found in the extracellular matrix.

A primary technique for creating highly porous chitosan scaffolds is freeze-drying, or lyophilization. iosrphr.orgmdpi.com This process involves dissolving the this compound in an aqueous solution (typically dilute acetic acid), pouring it into a mold, and freezing it at a low temperature (e.g., -70°C or -80°C). iosrphr.orgresearchgate.net The frozen solvent is then removed by sublimation under vacuum, leaving behind a porous, sponge-like scaffold. iosrphr.org

The architecture of the scaffold, particularly the pore size and interconnectivity, is critical for its function and can be controlled by the fabrication parameters. researchgate.net The freezing temperature is a key factor; slower freezing at higher temperatures (e.g., -80°C) tends to produce larger, lamellar pores, while rapid freezing at lower temperatures (e.g., -196°C using liquid nitrogen) results in a more compact structure with smaller pores. researchgate.net An interconnected porous structure is essential for allowing cell migration and ensuring the transport of nutrients and metabolic waste throughout the scaffold. tci-thaijo.org

These freeze-dried scaffolds can be further modified by incorporating other biomaterials like collagen or bioactive ceramics to create composite structures with enhanced biological activity and mechanical properties tailored for specific tissue engineering applications, such as bone or cartilage repair. frontiersin.org

Polymer Interactions and Blend Compatibility

Miscibility Studies of Glycol Chitosan (B1678972) and Poly(ethylene glycol) Blends

The miscibility between glycol chitosan and poly(ethylene glycol) is largely governed by specific intermolecular interactions, such as hydrogen bonding and dipole-dipole forces. tandfonline.com Favorable interactions can occur between the amide or amine groups on the chitosan backbone and the hydroxyl and etheric oxygen groups of PEG. tandfonline.com For miscibility to be achieved, the hydrogen bonding between the two different polymer chains must be strong enough to overcome the extensive intra- and intermolecular hydrogen bonds that exist among chitosan chains themselves. tandfonline.comresearchgate.nettandfonline.com

Rheological and viscometric studies are powerful tools for quantifying the interactions between polymer chains in solution. These analyses provide insights into the miscibility and phase behavior of polymer blends.

Viscometric analysis of chitosan and PEG blends in a dilute solution of 0.1 M acetic acid/0.2 M sodium acetate (B1210297) has been used to estimate the interaction coefficient, kAB. tandfonline.comresearchgate.nettandfonline.com This coefficient characterizes the interaction between the chemically distinct polymer segments. Studies have shown that the miscibility of chitosan and PEG is dependent on both temperature and the molar mass of PEG. tandfonline.comtandfonline.com Specifically, miscibility was found to increase with rising temperature but decrease as the molar mass of PEG increased. tandfonline.comtandfonline.com For instance, the most favorable interaction was observed between chitosan and PEG 300 at 45°C. tandfonline.com

Rheological measurements have also been employed to investigate the phase separation behavior of chitosan/Poly(ethylene oxide) (PEO), a polymer closely related to PEG, in aqueous solutions. These blends exhibit a lower critical solution temperature (LCST) phase behavior, meaning they are miscible at lower temperatures and phase-separate upon heating. acs.org Dynamic rheological measurements can determine critical temperatures for phase separation, while steady shear rheological tests confirm these findings by showing a viscosity increase at low shear rates near the phase separation temperature. acs.org In chitosan-PEG systems, the loss modulus (G") is often greater than the storage modulus (G'), indicating a predominance of viscous behavior, which is characteristic of non-structured solutions. researchgate.net However, increasing the concentration of chitosan leads to an increase in both dynamic moduli. researchgate.net

| PEG Molar Mass | Temperature (°C) | Interaction Coefficient (kAB) | Miscibility Assessment |

|---|---|---|---|

| PEG 300 | 25 | < 0.5 | Immiscible |

| PEG 300 | 45 | 1.07 | Favorable Interaction |

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the specific molecular interactions within polymer blends. In chitosan/PEG blends, FTIR results consistently point to the formation of new intermolecular hydrogen bonds between the two components. ekb.egafricaresearchconnects.comekb.eg While no new chemical bands appear, slight shifts in the position and changes in the intensity of existing characteristic bands of both chitosan and PEG are observed, which signals the presence of these interactions. mdpi.comresearchgate.net

Specifically, the broad peak around 3274 cm-1, corresponding to N–H and O–H stretching vibrations of both polymers, confirms their association. mdpi.com Changes in the UV-Vis spectra of the blends also indicate the formation of inter- and intramolecular hydrogen bonding between PEG and chitosan. ekb.egresearchgate.net Further evidence includes the shift of the peak for the C-O-C group of chitosan and a slight shift of the C=O bending peak from the –NHCO– group, which are attributed to additional interactions between chitosan segments and the OH groups of PEG. mdpi.com These spectroscopic findings affirm that hydrogen bonding is the primary interaction responsible for the compatibility observed in these blend systems. tandfonline.com

| Functional Group | Wavenumber (cm-1) | Observed Change | Interpretation |

|---|---|---|---|

| N–H and O–H stretching | ~3274 | Broadening of the peak | Confirmation of association between the two polymers. mdpi.com |

| C–O–C group (chitosan) | 910–1130 | Shift to 980–1180 | Formation of new intermolecular interactions. mdpi.com |

| C=O bending (–NHCO–) | 1654 | Slight shift to 1649 | Additional interactions between chitosan and PEG OH groups. mdpi.com |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability and miscibility of polymer blends.

TGA studies have shown that the addition of PEO tends to increase the thermal stability of chitosan. researchgate.net This enhanced stability is likely due to the formation of attractive hydrogen bonds that physically cross-link the blend. researchgate.net DSC analysis complements these findings. For instance, in chitosan-based hydrogel films blended with poly(N-isopropylacrylamide) and PEG, DSC results indicated that the components were compatible and that the blended films were prone to crystallization. nih.gov These newly formed crystalline domains can act as physical crosslinkers, enhancing the mechanical properties of the film. nih.gov The miscibility of chitosan and PEG can be analyzed by the decrease in the melting point of the crystalline polymer when mixed with the other, a phenomenon observable through DSC. researchgate.net

Interactions with Inorganic Nanosheets (e.g., Laponite)

The incorporation of inorganic nanosheets like Laponite® into this compound/PEG blends can significantly alter the material's properties. Laponite is a synthetic clay that forms disc-shaped nanoparticles with negatively charged faces and weakly positive edges in aqueous dispersions. mdpi.com

When Laponite is added to a chitosan/PEG dispersion, it introduces a new set of interactions. Besides the hydrogen bonds between chitosan and PEG, new interactions form between the polymers and the clay platelets (CS-Laponite and PEG-Laponite). mdpi.comresearchgate.net The addition of even a small amount of Laponite (e.g., 2.5%) can dramatically improve the viscoelastic properties, increasing the storage modulus by approximately two orders of magnitude. mdpi.comnih.gov This is attributed to Laponite acting as a physical crosslinker. mdpi.com

At higher concentrations of Laponite, the clay platelets can form a "house of cards" network structure, which incorporates the chitosan chains. mdpi.comnih.gov This can lead to phase separation into a clay-rich phase and a chitosan-rich phase, which is observable in thermal analysis as two distinct degradation stages. mdpi.comnih.gov The electrostatic interaction between the negatively charged surfaces of Laponite and the positively charged chitosan is a key factor in the formation of these hybrid materials. nih.gov

Fundamental Polymer-Polymer and Polymer-Solvent Interactions

The behavior of this compound in blends and solutions is dictated by a balance of polymer-polymer and polymer-solvent interactions. This compound is a derivative of chitosan where hydrophilic ethylene (B1197577) glycol groups are attached, rendering it soluble over a wide pH range, a significant advantage over its parent polymer, which is only soluble in acidic conditions. nih.govmedchemexpress.com

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Glycol Chitosan (B1678972) Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structure, dynamics, and interaction mechanisms of glycol chitosan in various environments. These simulations model the atomic-level interactions over time, providing a dynamic picture of how this compound molecules behave and interact with their surroundings, such as in hydrogel networks and in the presence of drug molecules.

Full atomistic MD simulations have been employed to study this compound-based self-healing hydrogels. For instance, simulations of a hydrogel composed of this compound (GC) and telechelic difunctional poly(ethylene glycol) (DF-PEG) have provided insights into its drug delivery capabilities for anticancer drugs like gemcitabine and doxorubicin (B1662922). nih.gov These simulations revealed that the GC-DP hydrogel exhibits high loading efficiency for both drugs at various concentrations. nih.gov The primary interaction mechanism between the hydrogel and gemcitabine was identified as van der Waals forces, while for doxorubicin, hydrogen bonds were the dominant interaction at lower concentrations, shifting to van der Waals forces at higher concentrations. nih.gov

The stability of these drug-loaded systems is significantly influenced by hydrogen bonding. The main group of this compound, consisting of β-(1,4)-linked D-glucosamine, is the primary site for hydrogen bond formation. nih.gov The introduction of drug molecules can alter the hydrogen bond network within the hydrogel, affecting its structural integrity and drug release characteristics.

Further MD simulations have explored the impact of chemical modifications on the properties of this compound. For example, the methacrylation of this compound to form a photocrosslinking hydrogel (GCMA) was shown to increase the material's Young's modulus, making it more brittle. units.it These simulations revealed that the increased mechanical strength is due to a reduction in hydrogen bonds, which causes the polymer chains to curl and shorten their end-to-end distance. units.it The hydrophobic nature of the methacrylate (B99206) group also leads to a decrease in hydrogen bonding between the polymer and water molecules. units.it

The table below summarizes key findings from molecular dynamics simulations of various this compound systems.

| System | Key Findings | Primary Interaction Forces | Reference |